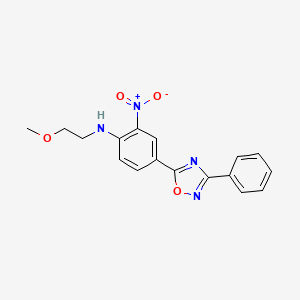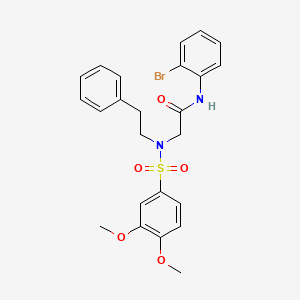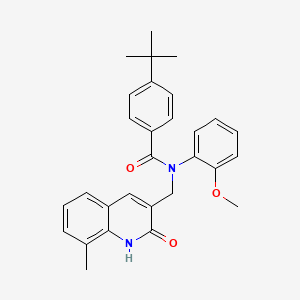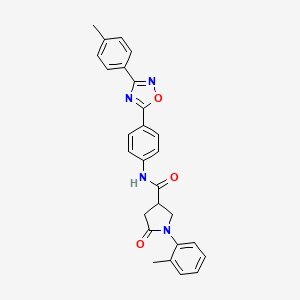
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPPA is a nitro-aromatic compound that has a unique molecular structure, which makes it an ideal candidate for various applications.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can selectively target cancer cells and induce apoptosis by activating the caspase cascade. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline also has anti-inflammatory properties that can help in the treatment of various inflammatory diseases.
Biochemical and physiological effects:
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have various biochemical and physiological effects on the human body. Studies have shown that N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in the body. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been shown to have neuroprotective effects and can help in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its ability to selectively target cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its low solubility in water, which can make it challenging to work with in laboratory experiments.
Orientations Futures
There are several future directions for the research and development of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One of the significant directions is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new formulations of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline that can improve its solubility and bioavailability. Further research is also needed to explore the potential applications of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a promising chemical compound that has significant potential applications in the field of medicine. Its unique molecular structure and selective targeting of cancer cells make it a promising candidate for cancer therapy. Further research is needed to explore its potential applications in the treatment of other diseases and to optimize its synthesis and formulation.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-aminophenol with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of potassium carbonate and 2-methoxyethanol. The reaction takes place at a temperature of 120°C for 6 hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in the field of medicine. One of the significant applications of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is in the treatment of cancer. Studies have shown that N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can selectively target cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-24-10-9-18-14-8-7-13(11-15(14)21(22)23)17-19-16(20-25-17)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJJTSIEXOVHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)

![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)




